molecular formula C9H4Cl3NO2S B141853 Folpet CAS No. 133-07-3

Folpet

Cat. No.: B141853
CAS No.: 133-07-3
M. Wt: 296.6 g/mol
InChI Key: HKIOYBQGHSTUDB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Folpet, a nonspecific sulfenimide fungicide, primarily targets thiol groups . It is widely used in agriculture due to its effectiveness against a broad range of fungal pathogens . The interaction with thiol groups is responsible for its fungicidal/biocidal activity and its cellular toxicity in mammals .

Mode of Action

This compound and its reactive metabolite, thiophosgene, interact with thiol groups and denature proteins . This reaction is responsible for its fungicidal/biocidal activity and its cellular toxicity in mammals . This compound acts by inhibiting normal cell division of many microorganisms . It has multi-site activity, meaning it can affect multiple sites within a pathogen .

Biochemical Pathways

The hydrolytic process of this compound consists of at least two steps: generation of an unstable intermediate and production of its end hydrolyzates, phthalimide and phthalic acid . The hydrolysis of this compound significantly affects when in the presence of calf thymus DNA . This compound and the intermediate can intercalate into the double-helix of DNA, while phthalic acid is bound to DNA by a partial intercalation .

Pharmacokinetics

This compound is rapidly absorbed, widely distributed, and rapidly excreted after oral administration . The most toxicologically significant pathway is the potential to degrade to the highly reactive metabolite thiophosgene .

Result of Action

The binding of this compound and its intermediate to calf thymus DNA induces structural changes of the DNA . This interaction could potentially lead to DNA damage . This compound is recognized as a valuable tool for managing resistance thanks to its ability to provide added levels and spectrum of disease control .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Folpet are complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules in the biochemical reactions

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being researched.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being gathered .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . It can also affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins , and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are still being researched . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-(trichloromethylsulfanyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIOYBQGHSTUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2S
Record name FOLPET
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Record name FOLPET
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DSSTOX Substance ID

DTXSID0021385
Record name Folpet
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Molecular Weight

296.6 g/mol
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Physical Description

Folpet appears as white crystals. Used as a fungicide. Insoluble in water., Colorless or white solid; [HSDB] White solid; Technical product is off-white to tan solid; [Reference #2], Solid, WHITE CRYSTALS., White crystals.
Record name FOLPET
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Record name Folpet
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Record name Folpet
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Record name N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET)
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Solubility

In carbon tetrachloride 6, toluene 26, methanol 3 (all in g/L at 25 °C), Slightly soluble in organic solvents., 87 g/L chloroform; 22 g/L benzene; 12.5 g/L isopropanol, In water, 0.8 mg/L at room temperature, 0.0008 mg/mL at 25 °C, Solubility in water: none
Record name FOLPET
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Record name Folpet
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Density

1.72 at 20 °C
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Vapor Density

1.72
Record name N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET)
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Vapor Pressure

0.00000016 [mmHg], 2.1X10-2 mPa /1.57X10-7 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C:, 1.57x10(-7)
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Mechanism of Action

Both folpet and captan appear to exert toxicity via the reaction of thiophosgene with the gastrointestinal tract. A more thorough review has been conducted on the mechanistic studies submitted for the related fungicide, captan. For captan, the Agency has concluded that thiophosgene is most likely implicated in the duodenal tumors, although its exact mode of action is unclear and a genotoxic component cannot be ruled out.
Record name FOLPET
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Impurities

Major impurities are unreacted phthalimide (4.5%), water & calcium carbonate (up to 2.5% each), & sulfur ... .
Record name FOLPET
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Color/Form

Crystals from benzene, Light colored powder, Colorless crystals, White crystals

CAS No.

133-07-3
Record name FOLPET
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Record name Folpet [ANSI:BSI:ISO]
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Record name N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET)
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Melting Point

177 °C, 350.6
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Record name Folpet
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Record name FOLPET
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Record name N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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